8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an iodine atom at the 8th position, a methoxy group at the 7th position, and a dihydroisoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Methoxylation: The methoxy group at the 7th position can be introduced using methanol and a base such as sodium hydroxide.
Cyclization: The formation of the dihydroisoquinolinone core can be achieved through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Using batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation for purification.
Chemical Reactions Analysis
Types of Reactions
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Reduction of the iodine atom to form deiodinated products.
Substitution: Nucleophilic substitution reactions at the iodine position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of deiodinated isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
DNA Intercalation: Intercalation into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3,4-dihydroisoquinolin-1(2H)-one: Lacks the iodine atom at the 8th position.
8-iodo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group at the 7th position.
8-iodo-7-methoxyisoquinoline: Lacks the dihydroisoquinolinone core.
Uniqueness
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both the iodine atom and methoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10INO2 |
---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10INO2/c1-14-7-3-2-6-4-5-12-10(13)8(6)9(7)11/h2-3H,4-5H2,1H3,(H,12,13) |
InChI Key |
AMRHIRBSDCDBHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCNC2=O)C=C1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.